molecular formula C16H15N3O4 B2829377 methyl 2-amino-7-methyl-5-oxo-4-(pyridin-3-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate CAS No. 712296-02-1

methyl 2-amino-7-methyl-5-oxo-4-(pyridin-3-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate

Cat. No. B2829377
CAS RN: 712296-02-1
M. Wt: 313.313
InChI Key: NSCYRQTWDJXZNG-UHFFFAOYSA-N
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Description

Compounds with structures similar to the one you provided are often found in the field of medicinal chemistry. They usually contain a pyridine ring, which is a basic heterocyclic ring structure found in many important natural products and pharmaceuticals . The presence of multiple functional groups such as the carboxylate and the amino group suggests that this compound could participate in a variety of chemical reactions .


Molecular Structure Analysis

The molecular structure of similar compounds is often analyzed using techniques like X-ray crystallography . These techniques can provide detailed information about the arrangement of atoms in the molecule and the shape of the molecule .


Chemical Reactions Analysis

The compound contains several functional groups that could potentially react under certain conditions. For example, the amino group could participate in acid-base reactions, and the carboxylate group could undergo reactions with electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would depend on its specific structure. Factors that could influence these properties include the presence of polar functional groups, the overall shape of the molecule, and the presence of aromatic systems .

Scientific Research Applications

Synthesis Techniques

The compound serves as a precursor in the synthesis of novel heterocyclic compounds, demonstrating the versatility of pyrano[3,2-c]pyridine derivatives in organic synthesis. For instance, the synthesis of novel 1,2,4‐Oxadiazole heterocyclic compounds, containing 2‐H‐Pyranopyridine‐2‐one moiety, highlights the compound's role in creating compounds expected to exhibit hypertensive activity (Kumar & Mashelker, 2007). Similarly, the creation of ethyl 5-methyl-6-cyano-7-substituted-2-oxo-2H-pyrano [2,3-b]pyridine-3-carboxylate derivatives from a related process showcases its potential in antihypertensive drug development (Kumar & Mashelker, 2006).

Application in Organic Chemistry

The compound's utility extends to facilitating phosphine-catalyzed [4 + 2] annulations, yielding highly functionalized tetrahydropyridines, which are crucial intermediates in organic synthesis (Zhu, Lan, & Kwon, 2003). Moreover, its transformation into various derivatives like pyrazolo[3,4-b]pyridine underscores its significance in synthesizing biologically active molecules (Panda, Karmakar, & Jena, 2011).

Material Science Applications

In material science, derivatives of this compound contribute to the development of new materials. For example, the synthesis of 2,3-disubstituted pyrrolidines and piperidines via oxidative decarboxylation indicates the compound's relevance in creating structures present in natural products, which could have implications in materials research (Boto, Hernández, de Leon, & Suárez, 2001).

Safety and Hazards

The safety and hazards associated with a specific compound would depend on its structure and properties. It’s important to handle all chemicals with appropriate safety precautions. For specific safety information, one should refer to the material safety data sheet (MSDS) for the compound .

Future Directions

The future research directions for a compound like this could involve exploring its potential uses in medicinal chemistry, studying its reactivity under various conditions, and developing new synthetic routes to create the compound or its derivatives .

properties

IUPAC Name

methyl 2-amino-7-methyl-5-oxo-4-pyridin-3-yl-4,6-dihydropyrano[3,2-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4/c1-8-6-10-12(15(20)19-8)11(9-4-3-5-18-7-9)13(14(17)23-10)16(21)22-2/h3-7,11H,17H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSCYRQTWDJXZNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(C(=C(O2)N)C(=O)OC)C3=CN=CC=C3)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 2-amino-7-methyl-5-oxo-4-(pyridin-3-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate

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